molecular formula C21H17FN4O3S B2922971 2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide CAS No. 941943-06-2

2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide

Cat. No. B2922971
M. Wt: 424.45
InChI Key: YXAJCZKHAQVMCL-UHFFFAOYSA-N
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Description

2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H17FN4O3S and its molecular weight is 424.45. The purity is usually 95%.
BenchChem offers high-quality 2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound involves the synthesis of the thiazolo[4,5-d]pyridazine ring system followed by the attachment of the 4-fluorophenyl and 4-methoxyphenyl groups to the ring system. The final step involves the attachment of the acetamide group to the 5-position of the thiazolo[4,5-d]pyridazine ring system.

Starting Materials
2-amino-4-methylpyridine, 4-fluoroaniline, 2-chloroacetyl chloride, sodium hydride, methyl iodide, thiourea, acetic anhydride, 4-methoxyphenol, triethylamine, N,N-dimethylformamide, diethyl ether, dichloromethane, ethanol

Reaction
Step 1: Synthesis of 2-methyl-4-oxothiazolo[4,5-d]pyridazine, a. React 2-amino-4-methylpyridine with thiourea in acetic anhydride to form 2-amino-4-methylthiazole., b. React 2-amino-4-methylthiazole with 2-chloroacetyl chloride in dichloromethane to form 2-(2-chloroacetyl)-4-methylthiazole., c. React 2-(2-chloroacetyl)-4-methylthiazole with sodium hydride in N,N-dimethylformamide to form 2-(2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetic acid., Step 2: Attachment of 4-fluorophenyl group, a. React 2-(2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetic acid with 4-fluoroaniline in ethanol to form 2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetic acid., b. React 2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetic acid with methyl iodide in dichloromethane to form 2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methylacetamide., Step 3: Attachment of 4-methoxyphenyl group and acetamide group, a. React 2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methylacetamide with 4-methoxyphenol and triethylamine in dichloromethane to form 2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide., b. Purify the final product using column chromatography.

properties

IUPAC Name

2-[7-(4-fluorophenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O3S/c1-12-23-19-20(30-12)18(13-3-5-14(22)6-4-13)25-26(21(19)28)11-17(27)24-15-7-9-16(29-2)10-8-15/h3-10H,11H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXAJCZKHAQVMCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC=C(C=C3)OC)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide

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